molecular formula C13H14ClN3O B5468741 4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5468741
M. Wt: 263.72 g/mol
InChI Key: YMDCSFNJHIQXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a pyrazole-based compound that has been synthesized through a number of methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In animal models, this compound has been shown to improve cognitive function and protect against neuronal damage. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. Another limitation is its relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for research on 4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the study of its effects on other signaling pathways, and the development of novel drug delivery methods to improve its solubility and bioavailability. Additionally, further research is needed to determine the potential applications of this compound in other fields, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 3-aminobenzoate, followed by reduction and cyclization. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-ethylphenylhydrazine, followed by reduction and cyclization. The yield of this compound varies depending on the method used and the conditions of the reaction.

Scientific Research Applications

4-chloro-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.

properties

IUPAC Name

4-chloro-N-(3-ethylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-3-9-5-4-6-10(7-9)16-13(18)12-11(14)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDCSFNJHIQXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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